molecular formula C16H21N3O10 B561673 N-Succinimidoxycarbonyl-β-alanine N-Succinimidyl Ester 1,4- Dioxane complex CAS No. 1215667-16-5

N-Succinimidoxycarbonyl-β-alanine N-Succinimidyl Ester 1,4- Dioxane complex

Cat. No.: B561673
CAS No.: 1215667-16-5
M. Wt: 415.355
InChI Key: AQUFMAPQJCPCRK-UHFFFAOYSA-N
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Description

N-Succinimidoxycarbonyl-β-alanine N-Succinimidyl Ester 1,4-Dioxane complex is a biochemical reagent widely used in peptide and protein chemistry. This compound features two reactive N-hydroxysuccinimide (NHS) ester groups, which are known for their high reactivity towards amine groups. This allows the compound to form stable amide bonds with primary amines on both ends, making it a valuable tool for creating peptide linkages or conjugating biomolecules like proteins and peptides.

Mechanism of Action

Target of Action

The primary targets of N-Succinimidoxycarbonyl-β-alanine N-Succinimidyl Ester 1,4- Dioxane complex are proteins, specifically the amino groups present in a protein .

Mode of Action

This compound is a short, amino reactive homobifunctional crosslinking reagent . It interacts with its targets by coupling to proteins, leading to a better selectivity among all the amino groups present in a protein . This results in less heterogeneous PEG-protein conjugates mixture because only the most nucleophilic and solvent exposed amines can react .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving protein interactions. By selectively reacting with certain amino groups in proteins, it can alter the structure and function of these proteins, affecting the biochemical pathways in which they are involved. The downstream effects of these changes can vary widely depending on the specific proteins and pathways involved .

Pharmacokinetics

It is known that the compound is solid in form, slightly soluble in chloroform and dmso, and should be stored in a hygroscopic, refrigerator, under inert atmosphere .

Result of Action

The result of the action of this compound is the formation of less heterogeneous PEG-protein conjugates . This can have various molecular and cellular effects, depending on the specific proteins involved and the nature of the conjugates formed.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the compound is moisture sensitive, suggesting that its action, efficacy, and stability could be affected by humidity . Furthermore, its solubility in different solvents suggests that the solvent environment could also influence its action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Succinimidoxycarbonyl-β-alanine N-Succinimidyl Ester 1,4-Dioxane complex typically involves the reaction of N-Succinimidoxycarbonyl-β-alanine with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The product is then subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to confirm its identity and purity.

Chemical Reactions Analysis

Types of Reactions

N-Succinimidoxycarbonyl-β-alanine N-Succinimidyl Ester 1,4-Dioxane complex primarily undergoes substitution reactions due to the presence of the NHS ester groups. These groups react readily with primary amines to form stable amide bonds.

Common Reagents and Conditions

    Reagents: Primary amines, coupling agents like DCC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

    Conditions: Organic solvents (e.g., dichloromethane, dimethylformamide), room temperature to slightly elevated temperatures

Major Products

The major products formed from these reactions are amide-linked compounds, where the NHS ester groups have been replaced by amide bonds with the primary amines.

Scientific Research Applications

N-Succinimidoxycarbonyl-β-alanine N-Succinimidyl Ester 1,4-Dioxane complex is extensively used in various fields of scientific research:

    Chemistry: Used for peptide synthesis and modification, introducing spacer arms in molecular constructs to reduce steric hindrance.

    Biology: Facilitates the study of protein interactions by conjugating proteins and peptides.

    Medicine: Employed in the development of drug delivery systems and diagnostic tools.

    Industry: Utilized in the production of advanced biomaterials and molecular probes.

Comparison with Similar Compounds

Similar Compounds

  • N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP)
  • N-Succinimidyl 4-(maleimidomethyl)cyclohexane-1-carboxylate (SMCC)
  • N-Succinimidyl 6-maleimidocaproate (EMCS)

Uniqueness

N-Succinimidoxycarbonyl-β-alanine N-Succinimidyl Ester 1,4-Dioxane complex is unique due to its dual NHS ester groups, which provide high reactivity towards amine groups. This dual functionality is crucial for creating peptide linkages or conjugating biomolecules, making it a versatile tool in the synthesis of complex molecular assemblies.

Properties

CAS No.

1215667-16-5

Molecular Formula

C16H21N3O10

Molecular Weight

415.355

IUPAC Name

1,4-dioxane;(2,5-dioxopyrrolidin-1-yl) 3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C12H13N3O8.C4H8O2/c16-7-1-2-8(17)14(7)22-11(20)5-6-13-12(21)23-15-9(18)3-4-10(15)19;1-2-6-4-3-5-1/h1-6H2,(H,13,21);1-4H2

InChI Key

AQUFMAPQJCPCRK-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)OC(=O)CCNC(=O)ON2C(=O)CCC2=O.C1COCCO1

Synonyms

N-[[N-[(Succinimidooxy)carbonyl]-β-alanyl]oxy]succinimide 1,4- Dioxane; 

Origin of Product

United States

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